Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with a methyl group at position 6, a methyl ester at position 3, and a 4-(morpholinosulfonyl)benzamido group at position 2. The morpholinosulfonyl moiety enhances solubility and may modulate receptor interactions due to its polar, hydrogen-bonding capabilities .
Properties
IUPAC Name |
methyl 6-methyl-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-23-8-7-16-17(13-23)31-20(18(16)21(26)29-2)22-19(25)14-3-5-15(6-4-14)32(27,28)24-9-11-30-12-10-24/h3-6H,7-13H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFNRBCQMCDDAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action based on current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps often include:
- Formation of the tetrahydrothieno[2,3-c]pyridine core.
- Introduction of the morpholinosulfonyl group.
- Amide bond formation with the benzamido moiety.
- Methylation at the carboxylate position to yield the final product.
Anticancer Properties
Recent studies have demonstrated that compounds featuring the tetrahydrothieno[2,3-c]pyridine scaffold exhibit significant antiproliferative activities against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against human cervix carcinoma (HeLa), murine leukemia (L1210), and human T-lymphoblastoid leukemia (CEM) cells.
- IC50 Values : The compound exhibited IC50 values ranging from 1.1 to 4.7 µM across different cell lines, indicating potent antiproliferative effects .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 1.1 | Induces apoptosis via tubulin inhibition |
| L1210 | 2.8 | Cell cycle arrest in G2/M phase |
| CEM | 2.3 | Apoptotic cell death |
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This inhibition leads to:
- Cell Cycle Arrest : Accumulation of cells in the G2/M phase, which is critical for cell division.
- Induction of Apoptosis : Studies have shown that treatment with this compound increases annexin V positive cells in a dose-dependent manner, confirming its role in promoting apoptosis .
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vitro Studies : In a controlled study, treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls.
- Selectivity for Cancer Cells : Importantly, this compound did not significantly affect normal human peripheral blood mononuclear cells at concentrations above 20 µM, suggesting a selective toxicity towards cancerous cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Modifications
The tetrahydrothieno[2,3-c]pyridine core is shared among analogs, but substitutions at positions 2, 3, and 6 significantly alter bioactivity and physicochemical properties:
Key Observations :
- Position 2: The 4-(morpholinosulfonyl)benzamido group in the target compound offers enhanced hydrophilicity compared to the phenylsulfamoyl group in ’s analog. Morpholine’s oxygen-rich structure may improve aqueous solubility and reduce plasma protein binding .
- Position 6 : Methyl substitution (target compound) vs. isopropyl () or acetyl () affects steric bulk. Smaller substituents like methyl may favor binding to compact active sites (e.g., tubulin’s colchicine pocket) .
Bioactivity Profiles
TNF-α Inhibition ()
Tetrahydrothieno[2,3-c]pyridines with substituents like arylaminocarbonyl groups (e.g., ’s bicyclic thiophenes) inhibit LPS-stimulated TNF-α production in vitro (IC50 ~ 1–10 µM). The target compound’s morpholinosulfonyl group may enhance potency by stabilizing interactions with polar residues in TNF-α’s binding pocket .
Antitubulin Activity ()
Compounds with trimethoxyanilino substituents (e.g., ’s analog) disrupt microtubule assembly by binding to tubulin’s β-subunit. The target compound’s benzamido group may mimic this interaction, though the morpholinosulfonyl moiety could redirect selectivity to other targets .
Structure-Activity Relationship (SAR) Insights
- Sulfamoyl vs. Benzamido Groups: The morpholinosulfonyl group (target) may confer better metabolic stability than N-methyl-N-phenylsulfamoyl () by resisting cytochrome P450-mediated oxidation .
- Trimethoxyphenyl vs. Morpholinosulfonyl: While trimethoxyphenyl () enhances tubulin binding, the morpholinosulfonyl group’s polarity may reduce off-target effects on kinases .
- Methyl Ester vs.
Preparation Methods
Cyclization Strategies
A common approach involves Paal-Knorr-type cyclization using γ-keto esters or ketones. For example, reacting methyl 3-aminothiophene-2-carboxylate with methyl 4-oxopentanoate in acetic acid at 80°C yields the tetrahydrothieno[2,3-c]pyridine core. Alternative methods employ Dieckmann cyclization of diester precursors, though this requires stringent anhydrous conditions and strong bases like sodium hydride.
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Paal-Knorr | Acetic acid, 80°C, 12 h | 68 | |
| Dieckmann | NaH, THF, reflux, 6 h | 52 |
Key challenges include regioselectivity in ring formation and byproduct generation from over-cyclization. Catalytic amounts of p-toluenesulfonic acid (PTSA) improve yields by accelerating imine intermediate formation.
Introduction of the Morpholinosulfonyl Group
The 4-(morpholinosulfonyl)benzamido moiety is introduced via a two-step sequence: sulfonation of a benzoic acid derivative followed by amide coupling.
Sulfonation of Benzoyl Precursors
4-Chlorosulfonylbenzoic acid is reacted with morpholine in dichloromethane (DCM) at 0–5°C to form 4-(morpholinosulfonyl)benzoic acid. Triethylamine is critical for neutralizing HCl byproducts.
Reaction Conditions :
Activation to Acid Chloride
The sulfonated benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing toluene. Excess SOCl₂ ensures complete conversion, with reaction completion monitored by FT-IR loss of the -OH stretch at 2500–3000 cm⁻¹.
Amide Bond Formation
Coupling the acid chloride with the tetrahydrothieno[2,3-c]pyridine amine is achieved via nucleophilic acyl substitution.
Coupling Reagents and Solvents
While traditional Schotten-Baumann conditions (aqueous NaOH, DCM) are effective, modern protocols prefer HOBt/EDCl in DMF to minimize hydrolysis.
| Reagent System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HOBt/EDCl | DMF | 25 | 78 | |
| Pyridine | DCM | 0–5 | 65 |
The reaction progress is tracked by TLC (Rf = 0.4 in ethyl acetate/hexanes 1:1), with unreacted amine quenched via aqueous workup.
Esterification of the Carboxylate Group
The final step involves methyl esterification of the carboxylic acid at the 3-position of the thienopyridine ring.
Fischer Esterification
Using methanol as both solvent and nucleophile under acidic conditions (H₂SO₄, 60°C, 8 h) affords the methyl ester in 85% yield. Alternatively, DCC/DMAP in methanol at room temperature provides milder conditions with comparable efficiency.
Optimization Insight :
- Excess methanol (10 eq.) drives equilibrium toward ester formation.
- Molecular sieves (4Å) absorb water, improving yields to >90%.
Purification and Characterization
Crude products are purified via silica gel chromatography (ethyl acetate/hexanes gradient) followed by recrystallization from ethanol/water.
Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 4.30 (s, 2H, CH₂N), 3.75 (m, 4H, morpholine OCH₂), 3.60 (s, 3H, COOCH₃).
- HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O).
Challenges and Mitigation Strategies
Byproduct Formation in Cyclization
Dieckmann cyclization often produces decarboxylated byproducts. Substituting NaH with LiHMDS reduces side reactions, improving yields to 68%.
Sulfonation Selectivity
Competing sulfonation at ortho positions is minimized by using bulky solvents like tert-butyl methyl ether (TBME), which sterically hinder undesired sites.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, including cyclization of thiophene derivatives, amide coupling, and sulfonylation. Key steps include:
- Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine core under reflux conditions using acetic anhydride/acetic acid (1:2 ratio) .
- Amide Coupling : Reaction of 4-(morpholinosulfonyl)benzoyl chloride with the amine intermediate in dimethylformamide (DMF) at 0–5°C .
- Esterification : Methylation of the carboxylic acid group using methanol and catalytic sulfuric acid .
Critical Reaction Conditions :
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| Cyclization | Acetic anhydride, 80°C, 6 h | Higher purity with slow cooling |
| Sulfonylation | Morpholine, SOCl₂, dry THF | Excess SOCl₂ improves sulfonyl group incorporation |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) | Gradient elution reduces byproducts |
Contaminants like unreacted morpholine or residual solvents (e.g., DMF) can reduce yield. Use TLC (Rf = 0.3 in ethyl acetate/hexane) to monitor progress .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR Spectroscopy :
- ¹H NMR : Key signals include δ 2.3–2.5 ppm (morpholine CH₂), δ 6.8–7.2 ppm (aromatic protons), and δ 3.7 ppm (methyl ester) .
- ¹³C NMR : Peaks at ~170 ppm (ester C=O) and ~165 ppm (amide C=O) confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 521.2 (calculated) .
- IR Spectroscopy : Bands at 1740 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O) validate structural motifs .
- HPLC : Purity >98% achieved using a C18 column (acetonitrile/water, 70:30) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data across studies?
Contradictions often arise from variations in assay protocols or impurities. Methodological solutions include:
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for kinase inhibition) and positive controls (e.g., staurosporine) .
- Impurity Profiling : Quantify residual solvents (via GC-MS) or synthetic byproducts (e.g., des-methyl analogs via LC-MS) .
- Dose-Response Curves : Compare IC₅₀ values under matched pH and temperature conditions .
Example: A 2025 study reported conflicting IC₅₀ values (2.1 μM vs. 5.4 μM) for PDE4B inhibition. Re-analysis revealed impurities in the latter batch (15% des-sulfonyl derivative), resolved by repurification .
Q. What computational methods are recommended for predicting reactivity and biological interactions?
- Density Functional Theory (DFT) : Predicts electrophilic sites (e.g., sulfonyl group δ+ charge) for nucleophilic substitution reactions .
- Molecular Docking : AutoDock Vina identifies binding poses in PDE4B (PDB: 3BWM), with binding energy < -8.0 kcal/mol indicating high affinity .
- Molecular Dynamics (MD) : Simulate stability of protein-ligand complexes over 100 ns (GROMACS) to assess binding mode consistency .
Key Findings :
- The morpholinosulfonyl group forms hydrogen bonds with PDE4B residues Gln-443 and Asp-318 .
- Methyl ester hydrolysis under physiological pH (7.4) generates a carboxylic acid derivative with altered pharmacokinetics .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in aqueous vs. nonpolar solvents?
Discrepancies arise from polymorphic forms or hydration states. For example:
- Reported Solubility : 0.2 mg/mL in water vs. 12 mg/mL in DMSO .
- Resolution : Conduct dynamic light scattering (DLS) to detect aggregates in aqueous buffers. Use co-solvents (e.g., 10% PEG-400) to enhance bioavailability .
Experimental Design Considerations
Q. What strategies minimize byproduct formation during sulfonylation?
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to prevent thermal degradation .
- Stoichiometry : Use 1.2 equivalents of morpholine to avoid excess unreacted SOCl₂ .
- Workup : Quench with ice-cold NaHCO₃ to neutralize acidic byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
